molecular formula C20H25NO6 B11013169 N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-isoleucine

N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-isoleucine

Cat. No.: B11013169
M. Wt: 375.4 g/mol
InChI Key: QRDQSTNEKCZZRI-ZMZPIMSZSA-N
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Description

(2S,3R)-2-({2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)-3-METHYLPENTANOIC ACID is a complex organic compound characterized by its unique structural features This compound contains a chromenyl group, which is a derivative of coumarin, and an amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-({2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)-3-METHYLPENTANOIC ACID typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the chromenyl derivative through a series of reactions, including alkylation and oxidation. The amino acid moiety is then introduced through peptide coupling reactions, using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-({2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)-3-METHYLPENTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The chromenyl group can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amino acid moiety can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenyl group can yield quinones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

(2S,3R)-2-({2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)-3-METHYLPENTANOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its chromenyl group.

Mechanism of Action

The mechanism of action of (2S,3R)-2-({2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)-3-METHYLPENTANOIC ACID involves its interaction with specific molecular targets. The chromenyl group can interact with enzymes and receptors, modulating their activity. The amino acid moiety can mimic natural substrates, allowing the compound to inhibit or activate specific biochemical pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Coumarin derivatives: Compounds like 4-hydroxycoumarin and warfarin share the chromenyl group and have anticoagulant properties.

    Amino acid derivatives: Compounds like N-acetylcysteine and L-carnitine share the amino acid moiety and have antioxidant and metabolic functions.

Uniqueness

What sets (2S,3R)-2-({2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)-3-METHYLPENTANOIC ACID apart is the combination of the chromenyl and amino acid moieties in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C20H25NO6

Molecular Weight

375.4 g/mol

IUPAC Name

(2S,3R)-2-[[2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C20H25NO6/c1-5-11(3)18(20(24)25)21-16(22)10-26-15-8-7-14-13(6-2)9-17(23)27-19(14)12(15)4/h7-9,11,18H,5-6,10H2,1-4H3,(H,21,22)(H,24,25)/t11-,18+/m1/s1

InChI Key

QRDQSTNEKCZZRI-ZMZPIMSZSA-N

Isomeric SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N[C@@H]([C@H](C)CC)C(=O)O

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(C(C)CC)C(=O)O

Origin of Product

United States

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